molecular formula C23H14F3N3O6 B6490365 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888458-27-3

3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B6490365
CAS RN: 888458-27-3
M. Wt: 485.4 g/mol
InChI Key: SMSDXEPVQKQIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, commonly referred to as NBT-TFM-C, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of tetrahydrofolate (THF), the active form of folate, which is an essential nutrient for all organisms. NBT-TFM-C has been studied for its potential use in scientific research, drug development, and as a potential therapeutic agent.

Mechanism of Action

NBT-TFM-C binds to the active site of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibits the synthesis of THF, leading to a depletion of THF in the cell. This leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes.
Biochemical and Physiological Effects
The inhibition of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide by NBT-TFM-C leads to a decrease in the production of THF, which in turn leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes. This can lead to a decrease in cell proliferation, DNA repair, and other cellular processes that are essential for normal cellular function.

Advantages and Limitations for Lab Experiments

The use of NBT-TFM-C in laboratory experiments has several advantages. It is a small molecule inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing for precise control of THF levels in the cell. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. On the other hand, the use of this compound in laboratory experiments has some limitations. It is a relatively weak inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, so it may not be able to completely deplete THF levels in the cell. Additionally, it has not been tested in vivo, so its effects in a living organism are not fully understood.

Future Directions

Future research on NBT-TFM-C could focus on improving its potency as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, as well as testing its efficacy in vivo. Additionally, further research could be conducted to explore its potential use as a therapeutic agent. Finally, further research could be conducted to explore the biochemical and physiological effects of THF depletion in various biological systems.

Synthesis Methods

NBT-TFM-C can be synthesized by a multi-step process beginning with the condensation of 4-nitrobenzaldehyde and 2-amino-4-trifluoromethoxyphenol in an aqueous solution of sodium hydroxide. The resulting product is then reacted with benzofuran-2-carboxylic acid in the presence of a base to form NBT-TFM-C.

Scientific Research Applications

NBT-TFM-C has been used in scientific research as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing researchers to study the effects of THF depletion in various biological systems. This compound has also been used to study the effects of folate deficiency in animal models, as well as to study the role of folate in cancer cells. NBT-TFM-C has also been used to study the effects of folate deficiency on embryonic development.

properties

IUPAC Name

3-[(4-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-11-7-14(8-12-16)27-22(31)20-19(17-3-1-2-4-18(17)34-20)28-21(30)13-5-9-15(10-6-13)29(32)33/h1-12H,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDXEPVQKQIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

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